5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the amino group: This step involves the nitration of the pyrazole ring followed by reduction to introduce the amino group.
Carboxamide formation: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Various substitution reactions can be performed on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic.
Pyrazole-4-carboxamide derivatives: Studied for their diverse biological activities.
Uniqueness
5-Amino-N-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
CAS No. |
89433-98-7 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-amino-N-hydroxy-1-(4-methylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O2/c1-7-2-4-8(5-3-7)15-10(12)9(6-13-15)11(16)14-17/h2-6,17H,12H2,1H3,(H,14,16) |
InChI Key |
XOPHSUVTRUJROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NO)N |
Origin of Product |
United States |
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